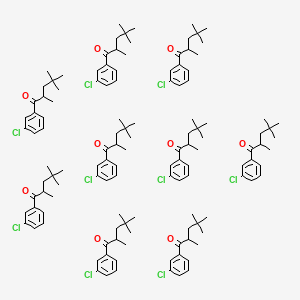![molecular formula C17H16BrF3N4O B13386323 1-(2-Bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)-2-pyridyl]pyrrolidin-3-yl]urea](/img/structure/B13386323.png)
1-(2-Bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)-2-pyridyl]pyrrolidin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB-705498 is a potent and selective blocker of the transient receptor potential vanilloid 1 (TRPV1) ion channel. This compound has been evaluated in clinical trials for the treatment of conditions such as rhinitis and chronic cough .
Preparation Methods
SB-705498 can be synthesized through a multi-step process. One method involves the isotopic labeling of the compound with carbon-11 at its urea site using [11C]phosgene in a one-pot two-step process . The intermediate preparation of 2-bromophenyl [11C]isocyanate is a key step in this synthesis.
Chemical Reactions Analysis
SB-705498 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
SB-705498 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the TRPV1 ion channel.
Biology: It helps in understanding the role of TRPV1 in various biological processes.
Medicine: Clinical trials have evaluated its efficacy in treating rhinitis and chronic cough
Mechanism of Action
SB-705498 exerts its effects by blocking the TRPV1 ion channel. This channel is involved in the detection of noxious chemical and thermal stimuli. By inhibiting TRPV1, SB-705498 can reduce the sensation of pain and other related symptoms .
Comparison with Similar Compounds
SB-705498 is compared with other TRPV1 antagonists such as JNJ-38893777 and JNJ-17203212. These compounds also block the TRPV1 ion channel but may have different affinities and potencies . SB-705498 is unique in its specific binding and efficacy in clinical trials for rhinitis and chronic cough .
Similar Compounds
- JNJ-38893777
- JNJ-17203212
- AMG-9810
- Capsazepine
- PAC-14028
Properties
IUPAC Name |
1-(2-bromophenyl)-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrF3N4O/c18-13-3-1-2-4-14(13)24-16(26)23-12-7-8-25(10-12)15-6-5-11(9-22-15)17(19,20)21/h1-6,9,12H,7-8,10H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYILLRHXRVTRSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2Br)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Tert-butyl-2-[1-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13386244.png)

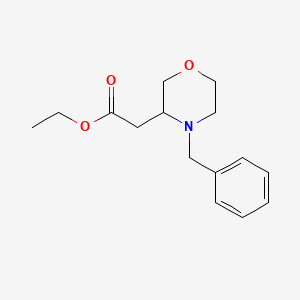
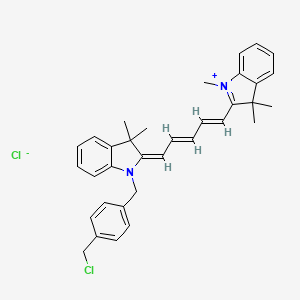
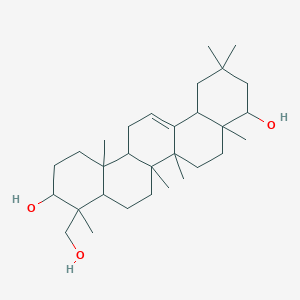
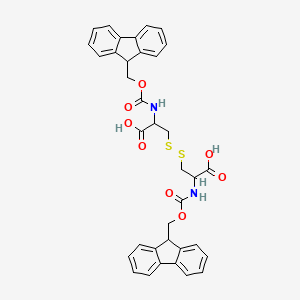

![1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one](/img/structure/B13386300.png)
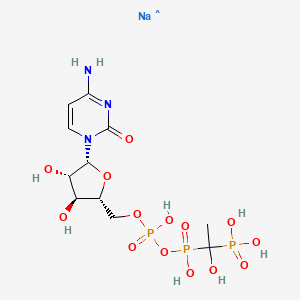
![sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B13386306.png)
![N-[(4-fluorophenyl)methyl]-2-[6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-(1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B13386309.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropyl carbonate](/img/structure/B13386316.png)
